molecular formula C14H12F3N3O2 B2798355 3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole CAS No. 2034320-04-0

3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole

Cat. No.: B2798355
CAS No.: 2034320-04-0
M. Wt: 311.264
InChI Key: GEHRHCDXVSUSLP-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core linked to a pyrrolidine ring substituted with a 4-(trifluoromethyl)benzoyl group. The trifluoromethyl (CF₃) moiety enhances metabolic stability and lipophilicity, while the oxadiazole ring contributes to π-π stacking interactions and hydrogen bonding, making it a candidate for medicinal chemistry applications such as antiviral or enzyme inhibition .

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)11-3-1-9(2-4-11)13(21)20-6-5-10(7-20)12-18-8-22-19-12/h1-4,8,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHRHCDXVSUSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels, increases insulin sensitivity, and enhances energy expenditure. These effects make it a potential therapeutic agent for metabolic and inflammatory diseases.

Biological Activity

The compound 3-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a novel heterocyclic compound that incorporates a pyrrolidine moiety and an oxadiazole ring. These structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on the biological activity of similar compounds and discusses potential mechanisms of action, relevant case studies, and synthesis pathways.

Structural Overview

The compound's structure can be broken down into several key components:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that may influence the compound's pharmacokinetic properties.
  • Trifluoromethyl Group : Known to enhance lipophilicity and metabolic stability, potentially improving bioavailability.
  • Benzoyl Moiety : May play a role in receptor binding and interaction with biological targets.

Biological Activity

Research into oxadiazole derivatives has shown a wide range of biological activities. According to a review published in PMC, 1,2,4-oxadiazoles exhibit various pharmacological effects including:

  • Anticancer : Some derivatives have shown significant cytotoxicity against various cancer cell lines.
  • Antibacterial and Antifungal : Certain oxadiazole compounds demonstrate activity against bacterial and fungal infections.
  • Anti-inflammatory : Inhibition of cyclooxygenase (COX) enzymes has been noted in various studies.

Table 1: Biological Activities of Oxadiazole Derivatives

Activity TypeExample CompoundsMechanism of Action
AnticancerCompound X (IC50 = 2.76 µM)Induction of apoptosis in cancer cells
AntibacterialCompound YInhibition of bacterial cell wall synthesis
Anti-inflammatoryCompound Z (IC50 = 0.01 µM)COX-2 inhibition

Case Studies

  • Antitumor Activity : A study highlighted the antitumor effects of a related oxadiazole derivative which exhibited IC50 values as low as 1.143 µM against renal cancer cell lines, demonstrating selectivity and potency .
  • Mechanistic Insights : Molecular docking studies on structurally similar compounds have provided insights into their interactions with protein targets such as Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA). These studies suggest that the trifluoromethyl group enhances binding affinity to these targets .
  • Broad Spectrum Activity : Another research article reported that various oxadiazole derivatives showed significant activity against multiple cancer cell lines, including human colon adenocarcinoma and breast cancer cells .

Synthesis Pathways

The synthesis of this compound can be approached through several steps:

  • Formation of the oxadiazole ring via cyclization reactions involving hydrazine derivatives.
  • Introduction of the trifluoromethylbenzoyl group through acylation reactions.
  • Final purification through chromatography techniques to yield the desired product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Compound 1a/1b : 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
  • Key Differences: Pyrrolidine substituent: 2-phenylethyl vs. 4-(trifluoromethyl)benzoyl in the target compound. Oxadiazole substituent: 4-pyridyl vs. unsubstituted in the target.
Compound 3z : (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
  • Key Differences :
    • Core ring: Piperidine (6-membered) vs. pyrrolidine (5-membered) in the target.
    • Substituents: But-3-en-2-yl on piperidine and 3-(trifluoromethyl)phenyl on oxadiazole vs. benzoyl-CF₃ on pyrrolidine in the target.
    • Impact : The larger piperidine ring may confer conformational flexibility, while the trifluoromethylphenyl group on oxadiazole alters electronic properties compared to the target’s benzoyl-CF₃ .

Variations in the Oxadiazole Substituents

EN300-393796 : 3-(Pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride
  • Key Differences :
    • Simpler structure lacking the 4-(trifluoromethyl)benzoyl group.
    • Molecular weight: 240.71 vs. ~350–400 for the target.
    • Impact : Reduced steric bulk and lipophilicity likely decrease target binding specificity .
CID 63710341 : 4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine Dihydrochloride
  • Key Differences: Trifluoromethyl directly on pyrrolidine vs. benzoyl-CF₃ in the target. Pyridine substituent on oxadiazole vs. unsubstituted in the target.

Functional Group Replacements

1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine
  • Key Differences :
    • Oxadiazole replaced by piperazine.
    • Substituent: 4-methoxyphenylbutenyl vs. pyrrolidine-oxadiazole in the target.
    • Impact : Absence of oxadiazole reduces π-π interactions, while the methoxyphenyl group may modulate solubility .

Structural and Pharmacological Data Comparison

Compound Core Structure Key Substituents Molecular Weight Purity/Yield Key Properties
Target Compound Pyrrolidine-Oxadiazole 4-(Trifluoromethyl)benzoyl ~350–400* Not reported High lipophilicity, π-π stacking
1a/1b Pyrrolidine-Oxadiazole 2-Phenylethyl, 4-pyridyl ~400–420 Not reported Enhanced lipophilicity, basicity
3z Piperidine-Oxadiazole But-3-en-2-yl, 3-(trifluoromethyl)phenyl 371.34 99% yield High enantiomeric excess (97% ee)
CID 63710341 Pyrrolidine-Oxadiazole 3-(Trifluoromethyl), pyridine 320.25 Not reported Hydrogen bonding potential
EN300-393796 Pyrrolidine-Oxadiazole None (simplified structure) 240.71 95% purity Low steric hindrance

*Estimated based on molecular formula.

Key Research Findings

  • Stereochemical Influence : Compound 3z’s 97% enantiomeric excess highlights the role of stereochemistry in activity, suggesting the target compound’s efficacy may depend on its stereoisomeric form .
  • Substituent Position : Trifluoromethyl placement on benzoyl (target) vs. pyrrolidine (CID 63710341) alters electronic effects and steric interactions, impacting receptor binding .
  • Ring Size : Piperidine-based analogs (e.g., 3z) exhibit different conformational dynamics compared to pyrrolidine-containing compounds, affecting bioavailability .

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